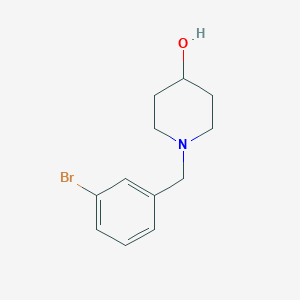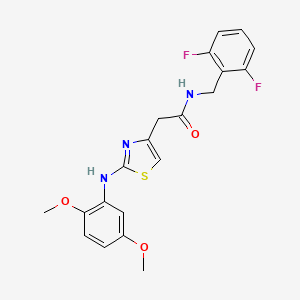![molecular formula C18H16N6OS2 B2864596 2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 894050-47-6](/img/structure/B2864596.png)
2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups, including a triazole, a pyridazine, a thioether, and an acetamide group. These groups suggest that the compound could have a variety of chemical properties and potential uses .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a triazole and a pyridazine ring suggests that the compound could have a planar structure, while the thioether and acetamide groups could introduce some steric hindrance .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents .Scientific Research Applications
Anticancer Activity
The core structure of this compound, which includes the 1,2,4-triazolo[4,3-b]pyridazin moiety, has been associated with significant anticancer properties . Research indicates that derivatives of this class can exhibit cytotoxic activities against various cancer cell lines. For instance, compounds with similar structures have shown potent IC50 values against MDA-MB-231 and MCF-7 breast cancer cells . This suggests that our compound could be explored for its efficacy in inhibiting the growth of cancerous cells.
Antimicrobial Properties
Compounds with the 1,2,4-triazolo and thiazol scaffolds have demonstrated antimicrobial activities . This is particularly relevant in the development of new antibiotics to combat resistant strains of bacteria. The compound could be synthesized and tested against a range of bacterial and fungal pathogens to assess its potential as an antimicrobial agent.
Enzyme Inhibition
The 1,2,4-triazolo[4,3-b]pyridazin structure is known to interact with various enzymes, acting as inhibitors . Enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase could be targeted by this compound, which may lead to applications in treating diseases where enzyme regulation is therapeutic, such as glaucoma or Alzheimer’s disease.
Analgesic and Anti-inflammatory Uses
Derivatives of 1,2,4-triazolo have been reported to possess analgesic and anti-inflammatory activities . The compound could be investigated for its ability to reduce pain and inflammation, potentially leading to new treatments for conditions like arthritis or chronic pain syndromes.
Antioxidant Effects
The presence of a triazolo ring in the compound’s structure may confer antioxidant properties, which are important in protecting cells against oxidative stress . This could have implications for research into aging and neurodegenerative diseases, where oxidative damage is a contributing factor.
Antiviral Potential
Compounds featuring the 1,2,4-triazolo scaffold have shown promise as antiviral agents . Given the ongoing need for new antiviral drugs, especially in the wake of global pandemics, the compound could be valuable in the synthesis and development of novel antiviral medications.
Mechanism of Action
Target of Action
The compound, also known as 2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide, is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . It is known to interact with a variety of enzymes and receptors in the biological system
Mode of Action
The compound’s mode of action is believed to be related to its ability to form specific interactions with different target receptors . The hydrogen bond accepting and donating characteristics of its core structure, a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine, make it a precise pharmacophore with a bioactive profile .
Biochemical Pathways
The compound is involved in diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibition activities
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives , which could provide insights into the pharmacokinetics of this compound.
Result of Action
The compound exhibits diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibition activities
Action Environment
The compound’s solubility in various solvents could potentially influence its action and stability.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6OS2/c1-2-12-3-5-13(6-4-12)14-7-8-15-21-22-18(24(15)23-14)27-11-16(25)20-17-19-9-10-26-17/h3-10H,2,11H2,1H3,(H,19,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUOYYORHPRJDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=NC=CS4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Chlorophenyl)-2-hydroxy-4-[2-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2864513.png)
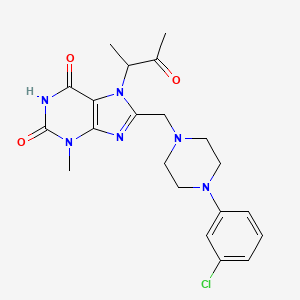
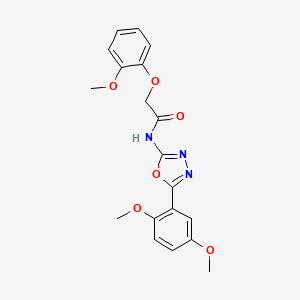
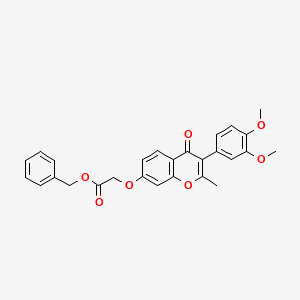
![1-(Chloromethyl)-3-(3,4-difluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2864519.png)
![4-methoxy-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2864520.png)
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2864523.png)
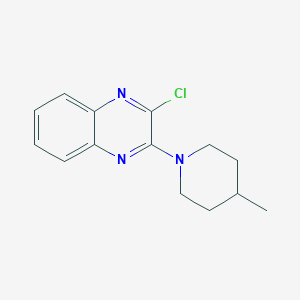
![4-methoxy-N-(2-{[2-(4-morpholinoanilino)-2-oxoethyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2864525.png)
![2-[4-(3-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2864526.png)
![{4-Chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}phosphonoyl dichloride](/img/structure/B2864527.png)

